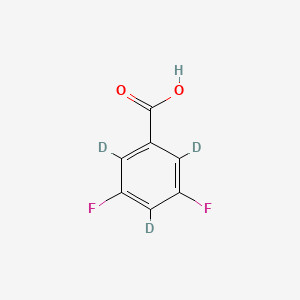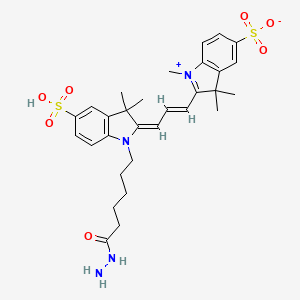
Sulfo-Cy3 hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cy3 hydrazide is a derivative of Cyanine 3 dye, characterized by the presence of a hydrazine functional group. This compound is known for its enhanced water solubility due to the presence of sulfonate ions. This compound is widely used as a fluorescent dye, with a fluorescence spectrum typically ranging from green to orange wavelengths .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-Cy3 hydrazide involves the reaction of Cyanine 3 dye with hydrazine. The process typically includes the following steps:
Formation of Cyanine 3 Dye: Cyanine 3 dye is synthesized through the condensation of indole derivatives with a suitable aldehyde.
Introduction of Hydrazine Group: The Cyanine 3 dye is then reacted with hydrazine under controlled conditions to introduce the hydrazine functional group, resulting in the formation of this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cyanine 3 Dye: Large-scale synthesis of Cyanine 3 dye using automated reactors.
Hydrazine Functionalization: Introduction of the hydrazine group through controlled addition of hydrazine in industrial reactors, ensuring high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions: Sulfo-Cy3 hydrazide undergoes several types of chemical reactions, including:
Hydrazone Formation: Reacts with aldehydes and ketones to form hydrazones.
Substitution Reactions: Can participate in substitution reactions with various nucleophiles
Common Reagents and Conditions:
Aldehydes and Ketones: Reacts with these carbonyl compounds in aqueous conditions to form hydrazones.
Nucleophiles: Engages in substitution reactions with nucleophiles under mild conditions
Major Products:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Substituted Derivatives: Resulting from substitution reactions with nucleophiles
Wissenschaftliche Forschungsanwendungen
Sulfo-Cy3 hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in labeling biomolecules such as proteins and antibodies to track their location and dynamics in biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to visualize cellular and molecular processes.
Industry: Applied in the development of fluorescent sensors and markers for various industrial applications .
Wirkmechanismus
Sulfo-Cy3 hydrazide can be compared with other similar compounds, such as:
Sulfo-Cyanine 5 Hydrazide: Another fluorescent dye with similar properties but different spectral characteristics.
Sulfo-Cyanine 7 Hydrazide: Offers longer wavelength fluorescence emission compared to this compound
Uniqueness: this compound is unique due to its specific fluorescence spectrum, high water solubility, and ability to form stable hydrazone linkages with carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
- Sulfo-Cyanine 5 Hydrazide
- Sulfo-Cyanine 7 Hydrazide
- Fluorescein Hydrazide
- Rhodamine Hydrazide .
Eigenschaften
Molekularformel |
C30H38N4O7S2 |
|---|---|
Molekulargewicht |
630.8 g/mol |
IUPAC-Name |
2-[(E,3E)-3-[1-(6-hydrazinyl-6-oxohexyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C30H38N4O7S2/c1-29(2)22-18-20(42(36,37)38)13-15-24(22)33(5)26(29)10-9-11-27-30(3,4)23-19-21(43(39,40)41)14-16-25(23)34(27)17-8-6-7-12-28(35)32-31/h9-11,13-16,18-19H,6-8,12,17,31H2,1-5H3,(H2-,32,35,36,37,38,39,40,41) |
InChI-Schlüssel |
KPOBKBQVYQSQSR-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


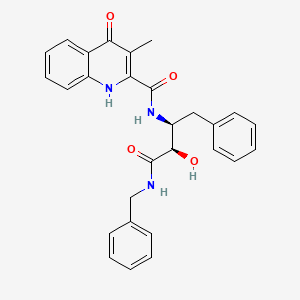
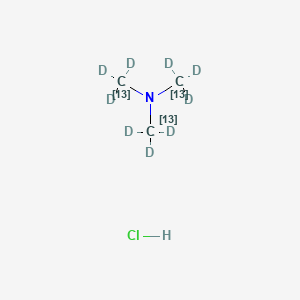
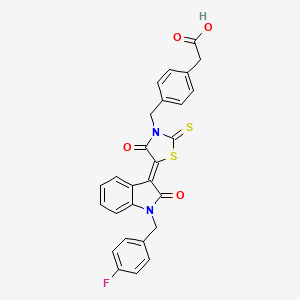
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
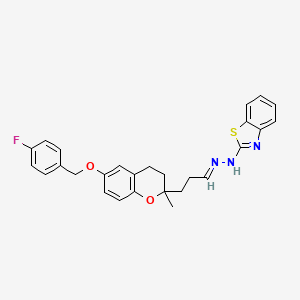
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
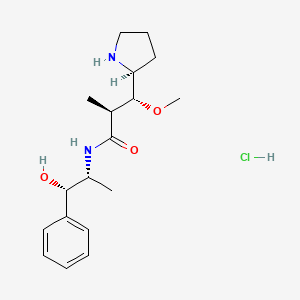
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
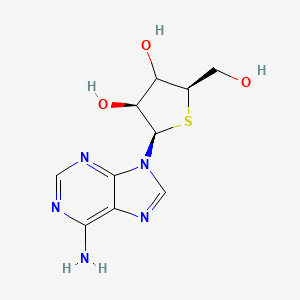
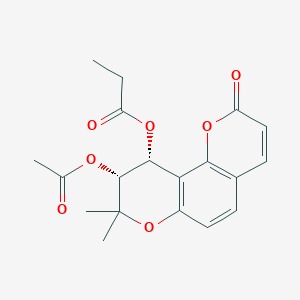
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
